molecular formula C10H13NO4 B8367661 4-Isopropoxy-5-methoxypyridine-2-carboxylic acid

4-Isopropoxy-5-methoxypyridine-2-carboxylic acid

Cat. No.: B8367661
M. Wt: 211.21 g/mol
InChI Key: CZAQJIBNJXVLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-5-methoxypyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

5-methoxy-4-propan-2-yloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-6(2)15-8-4-7(10(12)13)11-5-9(8)14-3/h4-6H,1-3H3,(H,12,13)

InChI Key

CZAQJIBNJXVLEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NC=C1OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and heated (50° C.) solution of the product of step 1 (0.410 g, 2.08 mmol) in water (12 mL) was added, portionwise over 30 minutes, solid potassium permanganate (0.680 g, 4.30 mmol). Following the addition, reaction temperature was increased to 70° C. After 45 minutes the reaction was cooled to room temperature and treated with a solution of potassium hydroxide (0.230 g, 4.10 mmol) in water (6 mL) followed by a few drops of isopropanol. The mixture was stirred for about 5 minutes before filtering through Celite. The filtrate was concentrated to dryness under a nitrogen current. The resulting brown residue was dissolved in water (10 mL), adjusted to pH 2 with concentrated hydrochloric acid and extracted repeatedly with chloroform. The combined extracts were dried (sodium sulfate) and concentrated to afford 0.414 g (94%) of product as a pink-gray foam: 1H NMR (DMSO-d6) δ 8.23 (s, 1H), 7.5 8 (s, 1H), 4.81 (sept, J=6.0 Hz, 1H), 3.90 (s, 3H), 1.29 (d, J=6.0 Hz, 6H) ppm.
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
94%

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